![molecular formula C17H20ClFN2O4 B6349108 4-(4-Chloro-2-fluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326815-25-1](/img/structure/B6349108.png)
4-(4-Chloro-2-fluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
4-(4-Chloro-2-fluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a useful research compound. Its molecular formula is C17H20ClFN2O4 and its molecular weight is 370.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.1095630 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(4-Chloro-2-fluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry due to its unique structure and biological activity. The compound features a spirocyclic architecture that integrates nitrogen and oxygen heteroatoms, which is often associated with diverse biological interactions.
The molecular formula for this compound is C17H20ClFN2O4 with a molecular weight of approximately 370.81 g/mol. Its structural characteristics include:
- Chloro and Fluoro Substituents : These halogen atoms can enhance lipophilicity and influence binding interactions with biological targets.
- Carboxylic Acid Functional Group : This group is known for its role in biological activity, particularly in enzyme modulation.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Enzyme Modulation
The compound has been studied for its ability to modulate various enzymes involved in inflammatory pathways. This modulation suggests potential anti-inflammatory properties, making it relevant for therapeutic applications in conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
Preliminary studies have indicated that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. The presence of the fluorobenzoyl group may enhance its binding affinity to microbial targets, warranting further investigation into its efficacy as an antimicrobial agent .
Case Studies
- In Vitro Studies : Laboratory experiments have shown that this compound effectively inhibits specific enzymes related to inflammation. For instance, studies demonstrated a dose-dependent inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Animal Models : In vivo studies using murine models have indicated that administration of this compound resulted in reduced markers of inflammation and pain relief in models of induced arthritis. These findings suggest a promising therapeutic potential for managing inflammatory conditions .
Data Table: Summary of Biological Activities
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific protein targets involved in inflammatory signaling pathways, potentially altering their activity and leading to reduced inflammation and pain.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug design and development. Its spirocyclic nature may confer unique pharmacological properties, making it a candidate for:
- Anticancer Agents : Preliminary studies have indicated that compounds with similar structural motifs exhibit cytotoxicity against various cancer cell lines. The presence of halogen atoms (chlorine and fluorine) can enhance biological activity through increased lipophilicity and improved receptor binding.
- Antimicrobial Activity : Research into related compounds has shown promising antimicrobial effects, suggesting that this compound may possess similar properties. The carboxylic acid functional group is often associated with enhanced interaction with microbial targets.
Chemical Biology
In chemical biology, the compound can be used as a probe to study biological processes or as a tool for the development of new therapeutic strategies. Its ability to interact with biological macromolecules could be explored in:
- Targeted Drug Delivery : The unique structure allows for modifications that can enhance selectivity towards specific biological targets, potentially improving the efficacy of drug delivery systems.
Material Science
The compound's properties make it suitable for applications in material science, particularly in the development of new polymers or coatings:
- Polymer Synthesis : The incorporation of this compound into polymer matrices could lead to materials with enhanced mechanical properties or thermal stability due to its rigid spiro structure.
- Coatings : Its chemical stability and potential for functionalization make it an attractive candidate for protective coatings in various industrial applications.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of spirocyclic compounds similar to 4-(4-Chloro-2-fluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid on human cancer cell lines. Results showed that these compounds inhibited cell proliferation significantly, suggesting that modifications to the spiro framework could enhance activity against specific cancer types.
Case Study 2: Antimicrobial Properties
Research conducted on related compounds indicated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural features such as halogen substitutions in enhancing antimicrobial efficacy, providing a basis for further exploration of this compound's potential in developing new antibiotics.
Properties
IUPAC Name |
4-(4-chloro-2-fluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN2O4/c1-2-20-7-5-17(6-8-20)21(14(10-25-17)16(23)24)15(22)12-4-3-11(18)9-13(12)19/h3-4,9,14H,2,5-8,10H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHLLAWFHOWXMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=C(C=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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